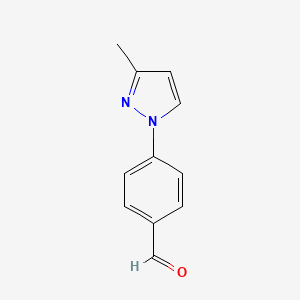

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde

Overview

Description

4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde is a useful research compound. Its molecular formula is C11H10N2O and its molecular weight is 186.214. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Chemical Inhibitors and Drug Metabolism

Pyrazole derivatives, including compounds structurally related to 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde, play a crucial role as chemical inhibitors of cytochrome P450 isoforms. These isoforms are involved in the metabolism of a wide range of drugs, making pyrazole derivatives important for predicting drug-drug interactions (DDIs) and enhancing the selectivity of inhibitors for specific CYP isoforms (Khojasteh et al., 2011).

Synthesis of Heterocycles

Pyrazole-based compounds are valuable building blocks for synthesizing various classes of heterocyclic compounds, demonstrating significant versatility in chemical reactions. These reactions enable the creation of complex structures with potential applications in pharmaceuticals and dyes (Gomaa & Ali, 2020).

Medicinal Chemistry

Methyl-substituted pyrazoles, a category that includes structures similar to this compound, exhibit a wide spectrum of biological activities. These activities span from anticancer to antimicrobial effects, making them potent medicinal scaffolds (Sharma et al., 2021).

Anticancer Agents Development

Knoevenagel condensation, a reaction involving aldehydes, has been utilized to develop biologically active molecules with remarkable anticancer activity. This highlights the potential of pyrazole derivatives, including those similar to this compound, in drug discovery and development (Tokala et al., 2022).

Organophosphorus Chemistry

Research into organophosphorus azoles, which are closely related to pyrazole chemistry, emphasizes the importance of these compounds in developing materials with specific electronic and structural properties. Such studies contribute to the broader understanding of pyrazole derivatives' potential applications in material science (Larina, 2023).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .

Future Directions

While specific future directions for 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde are not mentioned in the available literature, pyrazole compounds, in general, are of significant interest in various fields of science due to their wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, it can be expected that future research will continue to explore the potential uses and properties of these compounds.

Mechanism of Action

Target of Action

Similar compounds have shown cytotoxic effects on several human cell lines , suggesting that this compound may also interact with cellular targets leading to cytotoxicity.

Mode of Action

It is known that similar compounds interact with their targets, leading to changes in cellular processes

Biochemical Pathways

Similar compounds have been shown to affect various biological activities , suggesting that this compound may also influence multiple biochemical pathways

Result of Action

Similar compounds have shown antioxidant and anticancer activities This suggests that 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde may also have similar effects

Properties

IUPAC Name |

4-(3-methylpyrazol-1-yl)benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c1-9-6-7-13(12-9)11-4-2-10(8-14)3-5-11/h2-8H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILCHHKXIMMFZNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1)C2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79382-71-1 | |

| Record name | 4-(3-methyl-1H-pyrazol-1-yl)benzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(furan-2-ylmethyl)-2-((2-(2-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2523102.png)

![2-(2-oxobenzo[d]oxazol-3(2H)-yl)-N-(2-(propylsulfonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)acetamide](/img/structure/B2523105.png)

![7-(2-chlorophenyl)-5-methyl-N-(2-methylphenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2523111.png)

![N-(4-methoxybenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)-3-(p-tolylthio)propanamide](/img/structure/B2523113.png)

![1-[4-(4-Chlorophenyl)phenyl]sulfonylpiperidine](/img/structure/B2523117.png)

![6-cyclopropyl-1-(1-cyclopropylethyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B2523118.png)

![2-[1-carboxy-2-(methylsulfanyl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid](/img/structure/B2523120.png)